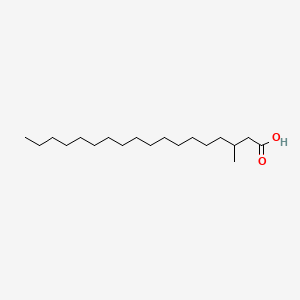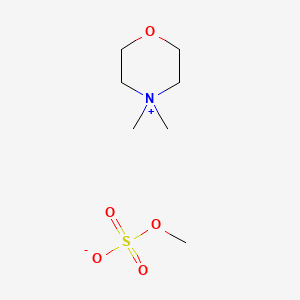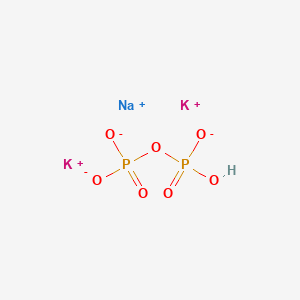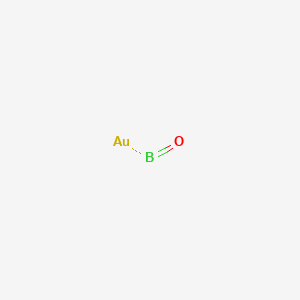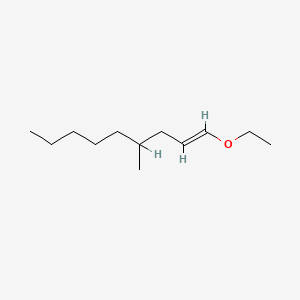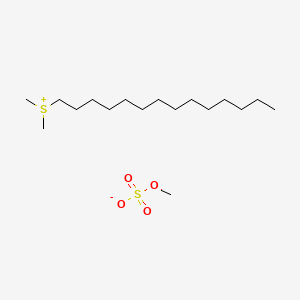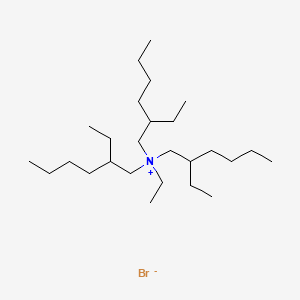
Ethyltris(2-ethylhexyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-ethylhexyl)ammonium bromide is a quaternary ammonium compound with the chemical formula C26H56BrN and a molecular weight of 462.63354 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of tris(2-ethylhexyl)amine with ethyl bromide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethyltris(2-ethylhexyl)ammonium hydroxide .
Applications De Recherche Scientifique
Ethyltris(2-ethylhexyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture and molecular biology for its surfactant properties, aiding in the solubilization of hydrophobic compounds.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents
Mécanisme D'action
The mechanism of action of ethyltris(2-ethylhexyl)ammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium bromide
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison
Ethyltris(2-ethylhexyl)ammonium bromide is unique due to its branched alkyl chains, which provide it with distinct surfactant properties compared to other quaternary ammonium compounds. Its ability to form stable micelles and its high solubility in organic solvents make it particularly useful in applications requiring the solubilization of hydrophobic compounds .
Propriétés
Numéro CAS |
94277-36-8 |
|---|---|
Formule moléculaire |
C26H56BrN |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
ethyl-tris(2-ethylhexyl)azanium;bromide |
InChI |
InChI=1S/C26H56N.BrH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
APBJLZJVSUMUNT-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



